3-pyr-Cytisine
Overview
Description
3-pyr-Cytisine is a derivative of cytisine, an alkaloid found in several plants of the Fabaceae family. It is known for its partial agonist activity at the α4β2 nicotinic acetylcholine receptors. This compound has been studied for its potential antidepressant effects and its role in smoking cessation therapies .
Preparation Methods
The synthesis of 3-pyr-Cytisine involves several steps, starting from cytisine. One common method includes the reaction of cytisine with pyridine derivatives under specific conditions to introduce the pyridinyl group at the desired position. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve optimizing these conditions to scale up the process while maintaining the quality of the final product .
Chemical Reactions Analysis
3-pyr-Cytisine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced pyridine rings .
Scientific Research Applications
3-pyr-Cytisine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors and their ligands.
Biology: Research on this compound helps in understanding the molecular mechanisms of neurotransmission and receptor modulation.
Mechanism of Action
3-pyr-Cytisine exerts its effects by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This interaction modulates the receptor activity, leading to changes in neurotransmitter release and neuronal signaling. The compound’s partial agonist activity means it can activate the receptor to a lesser extent than full agonists, providing a balance between activation and inhibition .
Comparison with Similar Compounds
3-pyr-Cytisine is compared with other similar compounds like cytisine and varenicline. While all these compounds act on nicotinic acetylcholine receptors, this compound is unique due to its very weak partial agonist activity at the α4β2 receptors, making it less potent but potentially offering a different therapeutic profile . Other similar compounds include:
Cytisine: A full agonist at α3β4 and α7 receptors and a partial agonist at α4β2 receptors.
Varenicline: A partial agonist at α4β2 receptors, used widely for smoking cessation
Properties
IUPAC Name |
(1R,9S)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYASQWDLRLAPK-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119043 | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948027-43-8 | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948027-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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